![molecular formula C10H16N2 B155776 [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine CAS No. 1889-05-0](/img/structure/B155776.png)

[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

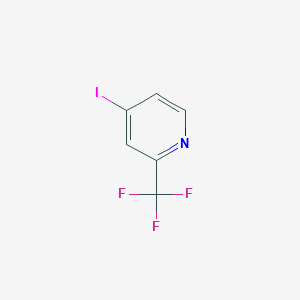

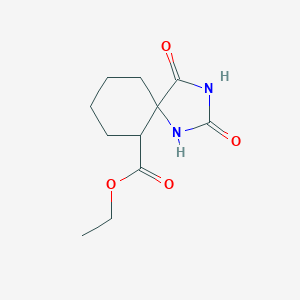

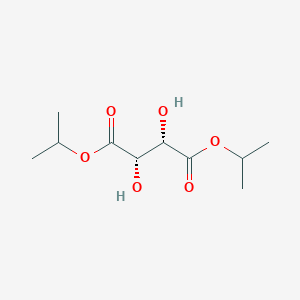

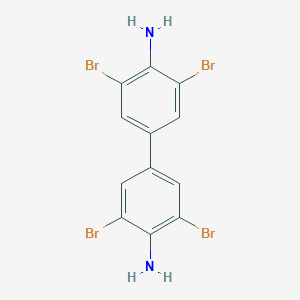

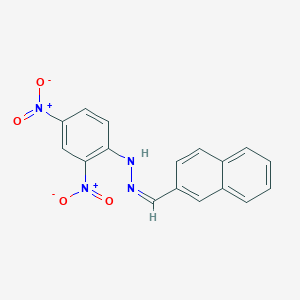

The synthesis of related compounds has been explored in the provided papers. In the first study, a new diamine compound was synthesized through a two-step process involving the nucleophilic displacement of a precursor molecule with p-halonitrobenzene, followed by catalytic reduction using hydrazine and Pd/C in ethanol . This method showcases the potential for creating complex amines that could be structurally related to “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine”.

Molecular Structure Analysis

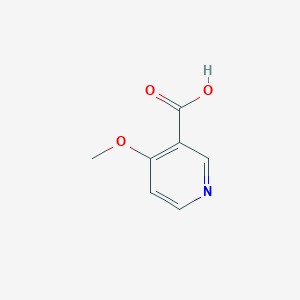

While the exact molecular structure of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” is not discussed, the papers provide insights into the structural aspects of similar compounds. The synthesized diamine in the first paper has a specific arrangement of aromatic rings and ether linkages, which could influence the physical and chemical properties of the molecule . Understanding the molecular structure is crucial for predicting the reactivity and interaction with other molecules.

Chemical Reactions Analysis

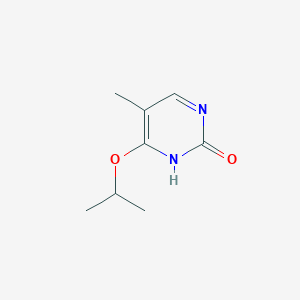

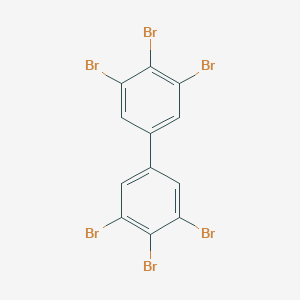

The second paper discusses the synthesis of halogenated derivatives of a benzylamine compound, which is structurally similar to “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” . The introduction of halogen atoms on the aromatic ring can significantly alter the compound's reactivity and binding affinity, as demonstrated by the high binding affinity of the synthesized compounds to the serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical properties of polyamides synthesized from the new diamine in the first paper indicate high thermal stability, with glass transition temperatures ranging from 245-282°C and weight loss temperatures above 465°C . These properties suggest that the diamine serves as a robust monomer for high-performance materials. The solubility of the polymers in aprotic dipolar solvents also points to the potential solubility characteristics of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” .

In the second paper, the chemical properties of the synthesized benzylamine derivatives, particularly their affinity for SERT, are highlighted. The derivatives show high specificity and binding affinity, which could be relevant when considering the binding properties of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” to biological targets .

Relevant Case Studies

The second paper provides a case study where the synthesized compounds were used in vivo for positron emission tomography (PET) imaging of SERT in the monkey brain. The high uptake and specific binding to SERT-rich regions demonstrate the potential of these compounds in neuroimaging applications . This case study could be relevant when considering the potential biomedical applications of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine”.

Applications De Recherche Scientifique

Catalytic Activities

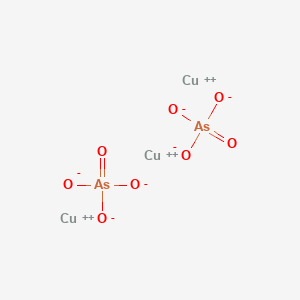

Compounds structurally related to [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine have been investigated for their catalytic properties. For instance, binuclear copper(II) complexes derived from similar dimethylphenol compounds show efficient catalytic activity due to less sterically hindered groups and enhanced planarity, indicating potential applications in catalysis, including oxidation reactions (Kannappan et al., 2003).

Pharmaceutical Research

Derivatives of structurally related compounds have been explored for their pharmaceutical potential. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, for example, have been identified as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019). This indicates the relevance of similar compounds in developing new treatments for depression.

Material Science

In the realm of materials science, the synthesis and characterization of homopolymers and copolymers involving dimethylphenyl methacrylate have been explored. These materials are notable for their thermal properties and solubility in various solvents, suggesting applications in polymer science and engineering (Vijayanand et al., 2002).

Photochemistry

The 2,5-dimethylphenacyl group, related to the compound , has been studied as a photoremovable protecting group for carboxylic acids. Its efficient photorelease properties in nonpolar solvents highlight its potential applications in organic synthesis and biochemistry for the development of "caged compounds" (Zabadal et al., 2001).

Chemical Synthesis

Research into the synthesis of novel [2-(2,5-dimethoxyphenyl)ethyl]amines, compounds with structural similarities, reveals insights into the structure-activity relationships that govern their interactions with biological receptors. This work underscores the compound's relevance in synthesizing molecules with potential therapeutic uses (Trachsel, 2003).

Propriétés

IUPAC Name |

[5-(aminomethyl)-2,4-dimethylphenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEESPXCGNUWLEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304036 |

Source

|

| Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine | |

CAS RN |

1889-05-0 |

Source

|

| Record name | NSC163990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)